Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate
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Overview
Description
Ethyl 9-azadispiro[225623]tridecane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-azadispiro[225623]tridecane-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate: Another spirocyclic compound with a different functional group arrangement.
Ethyl 9-azadispiro[2.2.56.23]tridecane-2-carboxylate: A similar compound with a slight variation in the position of the carboxylate group.
The uniqueness of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
ethyl 9-azadispiro[2.2.56.23]tridecane-2-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-2-18-13(17)12-11-15(12)5-3-14(4-6-15)7-9-16-10-8-14/h12,16H,2-11H2,1H3 |
InChI Key |
AZDUPTOSVJJLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCC3(CC2)CCNCC3 |
Origin of Product |
United States |
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